Borate V

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Borate V, also known as borate, is a range of boron oxyanions, anions containing boron and oxygen . The main borate anions include orthoborate BO3− 3, metaborate BO− 2, or tetraborate B4O2− 7 . Borate ions occur in many borate and borosilicate minerals such as borax, boracite, ulexite (boronatrocalcite) and colemanite .

Synthesis Analysis

Poly(pyrazolyl)borate ligands have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates . Another study shows that borate ions and molecules have a marked effect on the second coordination shell of the water molecules, causing a greater deviation from a tetrahedral structure than is observed for pure water .

Molecular Structure Analysis

The structure of borate ions includes various forms such as tetrahydroxyborate [B (OH)4]−, orthoborate [BO3]3−, metaborate [BO2]− or its cyclic trimer [B3O6]3−, and others . The structure of these ions can be tetrahedral, trigonal planar, or a cyclic molecule depending on the specific ion .

Chemical Reactions Analysis

Borates exhibit a hydrolysis mechanism in a borate network. The focus is on understanding how water molecules interact with and disrupt the borate network . The borate network is significantly more susceptible to hydrolysis in a basic environment, with respect to an acidic or to a neutral pH setting .

Physical And Chemical Properties Analysis

Borates have complex architectures composed of the basis triangles and tetrahedra, which makes them structurally similar to organic compounds . Borates are incredibly versatile and have a wide range of applications due to their unique properties .

Wissenschaftliche Forschungsanwendungen

Borate Glasses : Borate glasses are known for their unique properties and have applications in both scientific and industrial fields. They offer advantages over silicate glasses in certain circumstances, although their affinity to water requires careful selection and design for specific applications (Bengisu, 2016).

Optical Materials : Borates are a rich source for optical materials, particularly in the discovery of new borate-based optical materials. These materials have varied and complex structures and are essential for urgent technological advancements (Mutailipu, Poeppelmeier, & Pan, 2020).

Deep-Ultraviolet Nonlinear Optical Materials : Borates are key in developing deep-ultraviolet nonlinear optical materials, which are vital for applications like photolithography, photochemical synthesis, and microprocessing. The introduction of fluorine atoms into borates can enhance their optical performance (Mutailipu, Zhang, Yang, & Pan, 2019).

Spectroscopic Properties : The spectroscopic properties of V-doped borate glasses are of interest, particularly in the study of their electron paramagnetic resonance and optical absorption spectra. These properties are relevant in understanding the behavior of these glasses in various applications (Padlyak & Padlyak, 2020).

Laser Technologies : Borates doped with rare earth ions like neodymium (Nd3+) are used in laser and lighting technologies, especially in yttrium aluminum borate (YAB), which is significant for generating near-infrared lasers (Ju & Yeung, 2016).

Vanadium Redox Flow Battery : Borate functionalized carbon nanotube catalysts improve the performance and durability of vanadium redox flow batteries. These catalysts enhance catalytic activity and energy efficiencies (Chung, Noh, & Kwon, 2019).

Medical and Clinical Research : Borate is used as a ligand in affinity chromatography, with applications in the clean-up of ribonucleosides and catecholamines in physiological fluids, and in the separation of various biological molecules (Kemper, Hagemeier, Boos, & Schlimme, 1984).

Corrosion Inhibition : Borates are used to synthesize novel slow-release inhibitors to suppress long-term mild steel corrosion, showing a passivating efficiency of over 98% due to the formation of a passive film on the steel surface (Cui, Yang, Li, Yuan, & Pei, 2018).

Nuclear Radiation Shielding : Borate glasses, especially bismuth borate glasses, are investigated for their nuclear radiation shielding features, showing promising results in protecting against gamma radiation and charged particles (Kamislioglu, 2021).

Zukünftige Richtungen

Future research directions suggest that borate bioactive glasses (BBGs) have been extensively investigated for biomedical applications . The research so far indicates that BBGs frequently exhibit superior bioactivity and bone healing capacity compared to silicate glasses . Other recent research interest related to BBGs is focused on nerve and muscle regeneration applications, while cartilage regeneration is also suggested as a potential application field for BBGs .

Eigenschaften

IUPAC Name |

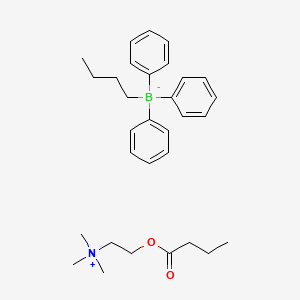

2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24B.C9H20NO2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5-6-9(11)12-8-7-10(2,3)4/h4-18H,2-3,19H2,1H3;5-8H2,1-4H3/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSRMQWTLSHKPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC(=O)OCC[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-{3-[(E)-(2-methylpropylidene)amino]propyl}acetamide](/img/structure/B575895.png)

![4-Methyl-1,4-dihydropyrrolo[2,3-d][1,2,3]triazole](/img/structure/B575909.png)